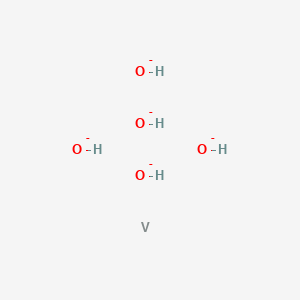
Vanadium hydroxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Vanadium hydroxide is a chemical compound composed of vanadium, oxygen, and hydrogen. It is known for its unique properties and versatility in various chemical reactions. This compound typically appears as a greenish or brownish solid and is used in a variety of scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Vanadium hydroxide can be synthesized through several methods, including:
Precipitation Method: This involves the reaction of vanadium salts with alkaline solutions. For example, vanadium pentoxide can be dissolved in an acidic solution and then precipitated by adding a base such as sodium hydroxide.
Hydrothermal Synthesis: This method involves the reaction of vanadium compounds in an aqueous solution under high temperature and pressure conditions.
Industrial Production Methods: Industrial production of this compound often involves the use of vanadium-containing ores. The ores are processed to extract vanadium, which is then converted into this compound through chemical reactions involving acids and bases.
Analyse Des Réactions Chimiques
Types of Reactions: Vanadium hydroxide undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Oxygen or air, elevated temperatures.
Reduction: Hydrogen gas, carbon monoxide, or other reducing agents.
Substitution: Various anions such as chloride, sulfate, or nitrate.
Major Products Formed:
Oxidation: Vanadium pentoxide (V2O5).
Reduction: Vanadium(III) oxide (V2O3).
Substitution: Various vanadium salts depending on the substituting anion.
Applications De Recherche Scientifique
Vanadium hydroxide has a wide range of applications in scientific research, including:
Mécanisme D'action
The mechanism of action of vanadium hydroxide involves its ability to undergo redox reactions, changing its oxidation state and interacting with various molecular targets. In biological systems, vanadium compounds can modulate enzyme activity, particularly protein tyrosine phosphatases, which play a role in cellular signaling pathways . The redox properties of this compound also make it an effective catalyst in chemical reactions, facilitating the conversion of reactants to products through electron transfer processes .
Comparaison Avec Des Composés Similaires
Vanadium hydroxide can be compared with other vanadium compounds, such as:
Vanadium Pentoxide (V2O5): A common oxidation product of this compound, used as a catalyst and in battery applications.
Vanadium(III) Oxide (V2O3): A reduced form of this compound, used in various industrial processes.
Vanadyl Sulfate (VOSO4): A vanadium compound used in biological and medical research for its insulin-mimetic properties.
Uniqueness: this compound is unique due to its intermediate oxidation state and its ability to participate in both oxidation and reduction reactions. This versatility makes it valuable in a wide range of applications, from catalysis to biomedical research.
Propriétés
Numéro CAS |
102857-58-9 |
|---|---|
Formule moléculaire |
H5O5V-5 |
Poids moléculaire |
135.98 g/mol |
Nom IUPAC |
vanadium;pentahydroxide |
InChI |
InChI=1S/5H2O.V/h5*1H2;/p-5 |
Clé InChI |
JLQPSXFDVXNJAE-UHFFFAOYSA-I |
SMILES canonique |
[OH-].[OH-].[OH-].[OH-].[OH-].[V] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


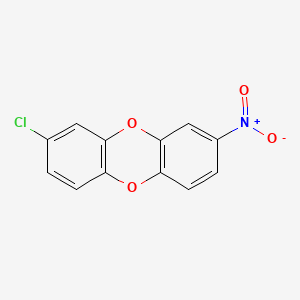
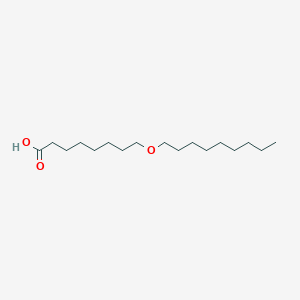
![(E)-1-[4-(Naphthalen-1-yl)phenyl]-2-phenyldiazene](/img/structure/B14338353.png)
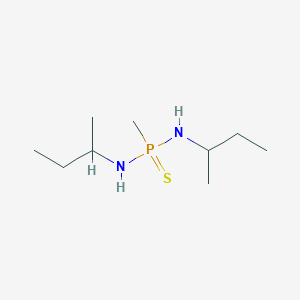
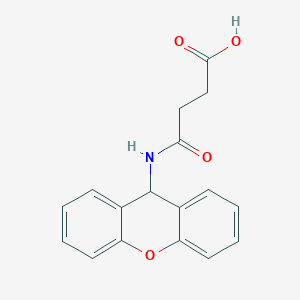
![2-{[2-(1,3-Oxazolidin-2-yl)ethoxy]carbonyl}benzoate](/img/structure/B14338379.png)
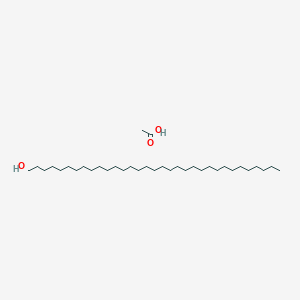

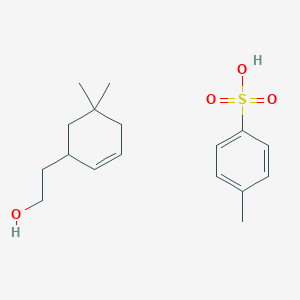
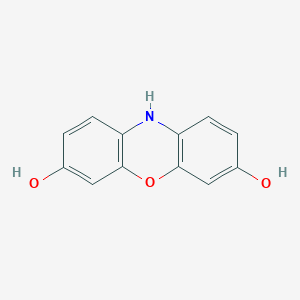

![2,2,6,6-Tetramethyl-5-[(trimethylsilyl)oxy]hept-4-en-3-one](/img/structure/B14338409.png)
![Ethyl [4-(4-aminophenyl)-1H-1,2,3-triazol-1-yl]acetate](/img/structure/B14338415.png)
![2-(1-Methyl-1-phenylethyl)-2-[2-(4-nitrophenyl)diazenyl]propanedinitrile](/img/structure/B14338418.png)
